molecular formula C8H6FN3O B1443910 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1342422-95-0

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine

Cat. No. B1443910
CAS RN: 1342422-95-0
M. Wt: 179.15 g/mol
InChI Key: LQFDQXJDLOGJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out a one-step reaction under acidic conditions .

Scientific Research Applications

Anticancer Activity

This compound has shown promise in the field of oncology. It has been synthesized via the Claisen–Schmidt condensation and displayed a high level of antimitotic activity against tested human tumor cells. The mean GI50/TGI values were found to be 15.72/50.68 μM, indicating its potential as a therapeutic agent in cancer treatment .

Drug Design and Pharmacokinetics

The drug-like properties of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine have been evaluated using predictive models like SwissAdme. The results revealed satisfactory drug-like parameters, making it an interesting candidate for the design of new synthetic agents with biological activity .

Crystallography

The crystal structure of derivatives of this compound has been studied, providing valuable insights into its molecular configuration and interactions. Such information is crucial for understanding the compound’s behavior in biological systems and for the design of related pharmaceutical agents .

Non-Linear Optics

Research has explored the potential of this compound in non-linear optics. This field deals with materials that can change the frequency of light, and such compounds can be integral in developing new optical devices.

Proton Pump Inhibition

Derivatives of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine have been utilized in the development of novel proton pump inhibitors (PPIs). These are used to treat conditions like acid reflux by inhibiting the stomach’s acid production .

Ligand Efficiency in Medicinal Chemistry

The compound has been part of studies focusing on ligand efficiency, which is a measure of the binding efficiency of a compound to its target. High ligand-lipophilicity efficiency (LLE) values suggest that the compound could be a potent and selective agent in medicinal chemistry .

properties

IUPAC Name

5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFDQXJDLOGJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.